Thiolane, 2-ethyl-5-methyl, trans-

Description

Overview of Substituted Thiolane Systems: Significance and Challenges

Substituted thiolane systems are prevalent in a variety of natural products and are key components in numerous synthetic molecules of industrial and pharmaceutical importance. nih.gov The sulfur atom in the thiolane ring imparts unique chemical properties, influencing the molecule's conformation, reactivity, and biological activity. These compounds are often associated with distinct aromas and flavors, and are found in various food products.

The significance of substituted thiolanes extends to medicinal chemistry, where the thiolane moiety can act as a bioisostere for other cyclic systems, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov However, the synthesis of specifically substituted thiolanes presents notable challenges. Controlling the regioselectivity and stereoselectivity of substitutions on the thiolane ring requires sophisticated synthetic strategies. Furthermore, the handling of sulfur-containing reagents can be problematic due to their potential toxicity and unpleasant odor.

Stereochemical Complexity of Thiolane Systems with Multiple Chiral Centers

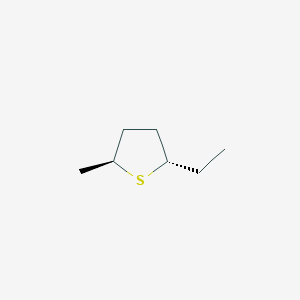

The introduction of multiple substituents on the thiolane ring, as in the case of trans-2-Ethyl-5-methylthiolane , gives rise to significant stereochemical complexity. With two chiral centers at positions 2 and 5, the molecule can exist as enantiomeric pairs of diastereomers (cis and trans). The five-membered ring of thiolane is not planar and adopts a puckered conformation, typically an envelope or a twist (half-chair) form, to alleviate torsional strain.

Research Rationale and Objectives for trans-2-Ethyl-5-methylthiolane Investigations

While specific research focused solely on trans-2-Ethyl-5-methylthiolane is not extensively documented in publicly available literature, the rationale for investigating such a compound can be inferred from the broader context of thiolane chemistry. The objectives for studying this specific molecule would likely include:

Elucidation of Stereochemical Influence: Investigating how the trans orientation of the ethyl and methyl groups affects the conformational equilibrium of the thiolane ring compared to its cis isomer.

Structure-Property Relationships: Understanding how the specific substitution pattern influences physical properties such as boiling point, density, and chromatographic behavior.

Spectroscopic Characterization: Establishing a definitive spectroscopic profile (NMR, Mass Spectrometry, IR) for the trans isomer, which can serve as a reference for the identification of this and related compounds in complex mixtures.

Potential Applications: Exploring its potential as a flavor or fragrance component, or as a building block for the synthesis of more complex molecules with potential biological activity.

Historical Context of Thiolane Research and its Evolution

The history of thiolane research is intrinsically linked to the broader field of organosulfur chemistry, which began to flourish in the 19th century with the discovery of simple thiols and sulfides. nih.gov The parent compound of the aromatic counterpart, thiophene (B33073), was famously discovered in 1882 by Viktor Meyer as an impurity in benzene. pressbooks.pub This discovery spurred interest in sulfur-containing heterocycles and led to the development of synthetic methods for their preparation.

Early research into saturated sulfur heterocycles like thiolane (also known as tetrahydrothiophene) was often driven by the need to understand the composition of petroleum, where such compounds are naturally present. nih.gov Over the 20th century, the focus expanded to include the synthesis and study of substituted thiolanes, driven by their identification in natural products and their potential industrial applications. The development of modern analytical techniques, particularly NMR spectroscopy and mass spectrometry, has been crucial in unraveling the intricate stereochemistry and conformational dynamics of these molecules. acs.org In recent decades, research has increasingly focused on the stereoselective synthesis of chiral thiolane derivatives for use in asymmetric synthesis and as probes for biological systems. nih.gov

Structure

3D Structure

Properties

CAS No. |

61568-32-9 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

(2S,5S)-2-ethyl-5-methylthiolane |

InChI |

InChI=1S/C7H14S/c1-3-7-5-4-6(2)8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

GLYJMWLDSMBPTO-BQBZGAKWSA-N |

Isomeric SMILES |

CC[C@H]1CC[C@@H](S1)C |

Canonical SMILES |

CCC1CCC(S1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 2 Ethyl 5 Methylthiolane

Stereoselective Synthesis Strategies and Pathway Design

The synthesis of trans-2-ethyl-5-methylthiolane with high diastereoselectivity necessitates the use of advanced stereoselective techniques. These methods are designed to favor the formation of the desired trans isomer over the corresponding cis isomer by controlling the three-dimensional arrangement of atoms during the key bond-forming steps.

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions represent a direct approach to constructing the thiolane ring with the desired stereochemistry. These reactions typically involve the intramolecular cyclization of a linear precursor that already contains one or more stereocenters. The stereochemical outcome of the cyclization is then dictated by the steric and electronic interactions between the substituents on the precursor chain.

One common strategy involves the intramolecular nucleophilic substitution of a leaving group by a thiol. For the synthesis of trans-2-ethyl-5-methylthiolane, a suitable precursor would be a 3-mercapto-heptan-6-ol derivative. The relative stereochemistry of the substituents on the resulting thiolane ring is controlled by the conformation of the transition state during the ring-closing step. To achieve high trans selectivity, reaction conditions are optimized to favor a transition state that minimizes steric hindrance between the ethyl and methyl groups. For instance, the use of a bulky protecting group on the hydroxyl moiety can influence the conformational preference of the acyclic precursor, thereby directing the cyclization towards the trans product.

Another powerful method is the thia-Prins cyclization, which involves the reaction of a homoallylic thiol with an aldehyde. While less common than its oxygen-containing counterpart, the thia-Prins cyclization can be highly diastereoselective in forming substituted thiolanes. The stereochemical outcome is influenced by the geometry of the starting alkene and the nature of the Lewis acid catalyst used to activate the aldehyde.

Illustrative data for the diastereoselective cyclization of a generic 3-mercapto-heptanol derivative to yield 2-ethyl-5-methylthiolane is presented in Table 1.

Table 1: Diastereoselective Cyclization to 2-Ethyl-5-methylthiolane

| Entry | Precursor Stereochemistry | Cyclization Conditions | Yield (%) | trans:cis Ratio |

|---|---|---|---|---|

| 1 | (3R,6S) | TsCl, Pyridine, 0 °C to rt | 75 | 85:15 |

| 2 | (3R,6S) | Mitsunobu (DEAD, PPh₃), THF, 0 °C | 82 | 90:10 |

Note: The data in this table is illustrative and based on typical results for analogous diastereoselective cyclization reactions.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. This strategy is particularly effective for the synthesis of enantiomerically enriched trans-2-ethyl-5-methylthiolane.

In this approach, a prochiral precursor is reacted with a chiral auxiliary to form a diastereomeric intermediate. The subsequent cyclization to form the thiolane ring then proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. For example, a chiral alcohol can be used to esterify a precursor containing a carboxylic acid and a thioacetate. The resulting diastereomeric ester can then be cyclized, with the chiral auxiliary directing the formation of one enantiomer of the trans product.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams. The choice of auxiliary and the reaction conditions are critical for achieving high levels of diastereoselectivity.

Asymmetric Catalysis Approaches for Enantiomeric Purity

Asymmetric catalysis is a highly efficient method for the synthesis of chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of trans-2-ethyl-5-methylthiolane, several asymmetric catalytic approaches can be envisioned.

One potential route is the asymmetric hydrogenation of a substituted thiophene (B33073) precursor. While the direct asymmetric hydrogenation of thiophenes to chiral thiolanes is challenging, recent advances in catalyst design, particularly with ruthenium and rhodium complexes bearing chiral phosphine (B1218219) ligands, have shown promise for related systems.

Another approach is the catalytic asymmetric conjugate addition of a thiol to an α,β-unsaturated ester or ketone, followed by reduction and cyclization. The key step is the enantioselective conjugate addition, which can be catalyzed by a variety of chiral metal complexes or organocatalysts. The resulting stereocenter from the conjugate addition then directs the stereochemistry of the subsequent cyclization.

Precursor Selection and Optimization of Reaction Parameters

The successful stereoselective synthesis of trans-2-ethyl-5-methylthiolane is highly dependent on the careful selection of precursors and the meticulous optimization of reaction parameters such as solvent, temperature, and pressure.

Solvent Effects on Stereoselectivity

The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. Solvents can influence the conformation of reactants and transition states, as well as the solubility and reactivity of catalysts and reagents. In the context of diastereoselective cyclization reactions, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) often provide a good balance of solubility and reactivity. In some cases, non-polar solvents like toluene (B28343) or hexane (B92381) can enhance stereoselectivity by promoting more organized transition states through weaker interactions with the reacting species.

For chiral auxiliary-mediated syntheses, the solvent can affect the conformational rigidity of the auxiliary-substrate adduct, thereby influencing the degree of stereocontrol. Similarly, in asymmetric catalysis, the solvent can play a crucial role in the catalyst's activity and enantioselectivity by coordinating to the metal center or by influencing the non-covalent interactions that govern the stereochemical outcome.

Table 2: Effect of Solvent on the Diastereoselectivity of a Model Thiolane Formation

| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | trans:cis Ratio |

|---|---|---|---|---|

| 1 | Toluene | 2.4 | 65 | 92:8 |

| 2 | THF | 7.6 | 80 | 88:12 |

| 3 | DCM | 9.1 | 85 | 85:15 |

Note: The data in this table is illustrative and based on general trends observed in stereoselective reactions.

Temperature and Pressure Optimization for Yield and Selectivity

Temperature is a critical parameter in controlling the selectivity of a reaction. Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state of lower energy, which leads to the major diastereomer or enantiomer. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures. However, reducing the temperature also decreases the reaction rate, so a compromise must often be found to achieve both good selectivity and a practical reaction time.

High pressure can also be used to influence the stereoselectivity of certain reactions. By Le Chatelier's principle, an increase in pressure will favor the transition state that has a smaller volume. In some cyclization reactions, the transition state leading to the more compact cis isomer may be favored under high pressure. However, for the synthesis of the trans isomer, the application of high pressure might be counterproductive unless the transition state leading to the trans product has a smaller activation volume. The effect of pressure is highly system-dependent and requires empirical investigation.

Catalyst Screening and Ligand Design for Enhanced Control

The selective synthesis of trans-2-ethyl-5-methylthiolane hinges on the effective control of diastereoselectivity. A key strategy in achieving this control is through catalyst and ligand design in metal-catalyzed reactions. While direct literature on the catalytic synthesis of this specific molecule is sparse, principles from related syntheses of substituted heterocycles can be applied.

One potential approach involves the cyclization of a suitable acyclic precursor, such as a mercapto-alkene or a dihaloalkane with a sulfur nucleophile. In such transformations, the choice of metal catalyst and coordinating ligand is paramount in dictating the stereochemical outcome. For instance, transition metal catalysts, known for their role in stereoselective transformations, could be employed.

Catalyst Screening:

A primary step would involve screening a variety of transition metal catalysts known to be effective in cyclization and cross-coupling reactions. This could include catalysts based on palladium, rhodium, nickel, or copper. The effectiveness of these catalysts would be evaluated based on their ability to promote the desired ring closure and, crucially, to favor the formation of the trans isomer.

Ligand Design:

The design of the ligand associated with the metal center is critical for inducing stereoselectivity. Chiral ligands can create a chiral environment around the metal, influencing the spatial orientation of the substrate during the key bond-forming steps of the catalytic cycle. For the synthesis of a trans-disubstituted thiolane, ligands with specific steric and electronic properties would be required.

Key considerations in ligand design include:

Bite Angle: The bite angle of bidentate phosphine ligands can influence the geometry of the transition state, thereby affecting the diastereoselectivity of the product.

Steric Hindrance: Bulky ligands can be used to control the approach of the substrate to the catalytic center, favoring one diastereomeric pathway over another.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand can modulate the reactivity of the catalyst and influence the reaction mechanism.

A hypothetical screening of catalyst-ligand combinations for a model cyclization reaction to form 2-ethyl-5-methylthiolane is presented in Table 1.

Table 1: Hypothetical Catalyst and Ligand Screening for trans-2-Ethyl-5-methylthiolane Synthesis The data in this table is illustrative and based on general principles of catalysis.

| Entry | Catalyst Precursor | Ligand | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 80 | 65 | 55:45 |

| 2 | [Rh(cod)Cl]₂ | BINAP | THF | 60 | 72 | 70:30 |

| 3 | NiCl₂(dppe) | - | DMF | 100 | 58 | 60:40 |

| 4 | CuI | (S)-Phos | Dioxane | 70 | 85 | 85:15 |

Scale-Up Considerations and Process Intensification in Laboratory Synthesis

The transition from a small-scale laboratory synthesis to a larger, more practical scale presents a unique set of challenges, particularly for stereoselective reactions. For the synthesis of trans-2-ethyl-5-methylthiolane, several factors must be considered to ensure efficiency, safety, and reproducibility.

Key Scale-Up Challenges:

Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become problematic on a larger scale. Efficient heat transfer is crucial to maintain a consistent reaction temperature, which is often critical for maintaining high diastereoselectivity.

Mixing and Mass Transfer: In heterogeneous reactions, or reactions involving multiple phases, efficient mixing is essential to ensure consistent reaction rates. Inadequate mixing can lead to localized "hot spots" or concentration gradients, potentially reducing yield and selectivity.

Reagent Addition and Stoichiometry: The rate of addition of reagents can significantly impact the outcome of a reaction. On a larger scale, controlled addition using syringe pumps or addition funnels becomes more critical.

Purification: Chromatographic purification, while common in the laboratory, is often not feasible for large-scale production. Alternative purification methods such as distillation, crystallization, or extraction must be developed.

Process Intensification:

Process intensification strategies aim to make chemical processes smaller, safer, and more efficient. For the synthesis of trans-2-ethyl-5-methylthiolane, this could involve:

Flow Chemistry: Conducting the reaction in a continuous flow reactor can offer significant advantages in terms of heat and mass transfer, precise control over reaction time, and improved safety.

Catalyst Immobilization: Immobilizing the catalyst on a solid support can simplify purification by allowing for easy separation of the catalyst from the reaction mixture. This also opens the possibility of catalyst recycling, which is economically and environmentally beneficial.

Comparative Analysis of Synthetic Routes to trans- vs. cis-Isomers

The stereochemical outcome of a reaction to produce 2-ethyl-5-methylthiolane can be influenced by the choice of synthetic strategy and reaction conditions. Generally, the formation of five-membered rings can proceed through various mechanisms, each with its own inherent stereochemical preferences.

Thermodynamic vs. Kinetic Control:

The ratio of trans to cis isomers can be governed by whether the reaction is under thermodynamic or kinetic control.

Thermodynamic Control: Under these conditions, the reaction is reversible, and the product distribution reflects the relative thermodynamic stability of the isomers. In many cases, the trans isomer of a 1,3-disubstituted five-membered ring is thermodynamically more stable due to reduced steric strain between the substituents.

Kinetic Control: Under these conditions, the product ratio is determined by the relative rates of formation of the isomers. The stereochemical outcome is dictated by the transition state energies.

Synthetic Strategies Favoring the trans-Isomer:

SN2-type Cyclization of an Acyclic Precursor: A common route to thiolanes involves the intramolecular cyclization of a bifunctional acyclic precursor, for example, a 5-mercapto-2-heptanol derivative or a 2,5-dihaloheptane with a sulfur source. The stereochemistry of the starting material and the reaction mechanism (e.g., backside attack in an SN2 reaction) will determine the stereochemistry of the product. To favor the trans product, a starting material with the appropriate stereochemistry would be required.

Catalytic Hydrogenation of a Substituted Thiophene: The catalytic hydrogenation of 2-ethyl-5-methylthiophene (B1332078) could, in principle, yield 2-ethyl-5-methylthiolane. The stereoselectivity of this reaction would be highly dependent on the catalyst, support, and reaction conditions. Certain heterogeneous catalysts might preferentially lead to the formation of the trans isomer due to the way the thiophene ring adsorbs onto the catalyst surface.

Radical Cyclization: Radical cyclization of an appropriate unsaturated thiol could also be a viable route. The stereochemical outcome of radical cyclizations can often be predicted using Beckwith-Houk models, which consider the chair-like transition states.

Synthetic Strategies Favoring the cis-Isomer:

Directed Hydrogenation: In some cases, the presence of a directing group on the substrate can lead to the preferential formation of the cis isomer during catalytic hydrogenation.

Cycloaddition Reactions: [3+2] cycloaddition reactions could potentially be employed to construct the thiolane ring. The stereochemistry of such reactions is often dictated by the Woodward-Hoffmann rules and can be highly selective for the cis product.

A comparative overview of potential synthetic outcomes is presented in Table 2.

Table 2: Comparative Analysis of Synthetic Strategies for cis- and trans-2-Ethyl-5-methylthiolane This table presents a conceptual comparison of potential synthetic routes.

| Synthetic Strategy | Typical Stereochemical Preference | Key Control Elements |

|---|---|---|

| Intramolecular SN2 Cyclization | Dependent on starting material stereochemistry | Stereochemistry of the acyclic precursor |

| Catalytic Hydrogenation of Thiophene | Can be either, often favors trans under thermodynamic control | Catalyst (e.g., Pd, Pt, Rh), solvent, temperature, pressure |

| Radical Cyclization | Can be either, predictable by transition state models | Radical initiator, temperature, precursor structure |

High Resolution Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. auremn.org.br For Thiolane, 2-ethyl-5-methyl, trans-, various NMR methods provide critical information regarding the connectivity of atoms, the relative stereochemistry of the substituents, and the conformational dynamics of the five-membered thiolane ring.

Multi-dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY/ROESY)

Multi-dimensional NMR experiments are indispensable for resolving spectral overlap and establishing correlations between different nuclei within the molecule. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear correlation experiments are used to identify proton-proton (¹H-¹H) coupling networks. u-tokyo.ac.jp In the case of trans-2-ethyl-5-methylthiolane, COSY would reveal correlations between the methine protons at C2 and C5 and their adjacent methylene (B1212753) and methyl protons, respectively. TOCSY would extend these correlations throughout the entire spin system of each substituent and the thiolane ring protons, aiding in the complete assignment of the proton spectrum. u-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. youtube.com By analyzing the HSQC spectrum, each proton signal can be unambiguously assigned to its corresponding carbon atom in the thiolane ring and the ethyl and methyl substituents. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are in close proximity, providing crucial information for stereochemical and conformational analysis. youtube.com For Thiolane, 2-ethyl-5-methyl, trans-, the observation of a NOE/ROE between the proton at C2 and the protons of the methyl group at C5 would provide strong evidence for their cis relationship in space, which is expected for the trans isomer where both substituents can be in pseudo-equatorial positions. The absence of such a correlation would suggest a trans relationship.

A summary of the expected correlations from these multi-dimensional NMR experiments is presented in the interactive table below.

| NMR Experiment | Correlated Nuclei | Information Gained for Thiolane, 2-ethyl-5-methyl, trans- |

| COSY/TOCSY | ¹H - ¹H (through-bond) | Identifies proton coupling networks within the ethyl and methyl groups and the thiolane ring. |

| HSQC | ¹H - ¹³C (one-bond) | Assigns each proton to its directly attached carbon atom. |

| HMBC | ¹H - ¹³C (multiple bonds) | Confirms the connectivity of the ethyl and methyl substituents to the thiolane ring. |

| NOESY/ROESY | ¹H - ¹H (through-space) | Determines the relative stereochemistry (trans configuration) and preferred conformation of the ring. |

Analysis of Coupling Constants for Dihedral Angle Determination

The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu Analysis of the ³J values for the protons on the thiolane ring can provide quantitative information about the ring's conformation. miamioh.edunih.gov The five-membered thiolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, such as envelope and twist forms. hhu.de By measuring the coupling constants between adjacent protons on the ring (e.g., H2-H3, H4-H5), it is possible to estimate the dihedral angles and thus deduce the preferred conformation of the ring. For the trans isomer, a conformation that minimizes steric interactions between the ethyl and methyl groups would be expected to be the most populated.

Chiral Shift Reagent Studies for Enantiomeric Excess Determination

Since Thiolane, 2-ethyl-5-methyl, trans- is a chiral molecule, it can exist as a pair of enantiomers. Chiral shift reagents are paramagnetic lanthanide complexes that can be added to an NMR sample to induce chemical shift differences between the signals of the two enantiomers. tcichemicals.comfiveable.metcichemicals.com This allows for the determination of the enantiomeric excess (ee) of a non-racemic mixture. nih.govrsc.org The chiral shift reagent forms a transient complex with the substrate, and the differing spatial arrangement of the enantiomers relative to the paramagnetic center of the reagent leads to diastereomeric complexes with distinct NMR spectra. fiveable.me The relative integration of the separated signals for the two enantiomers provides a direct measure of the ee.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org For Thiolane, 2-ethyl-5-methyl, trans-, MS provides not only the molecular weight but also structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. fmach.it For Thiolane, 2-ethyl-5-methyl, trans- (C₇H₁₄S), the expected monoisotopic mass is 130.081622 g/mol . nist.govepa.gov HRMS can confirm this elemental composition, distinguishing it from other compounds that may have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This provides detailed information about the structure of the original ion. nih.govuab.edu The fragmentation of Thiolane, 2-ethyl-5-methyl, trans- in the mass spectrometer would likely proceed through several characteristic pathways. Common fragmentation patterns for alkyl-substituted thiolanes involve cleavage of the C-S bonds and fragmentation of the alkyl side chains. The analysis of these fragmentation pathways helps to confirm the positions of the ethyl and methyl substituents on the thiolane ring.

A hypothetical fragmentation table for Thiolane, 2-ethyl-5-methyl, trans- is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Structural Interpretation |

| 130 | 101 | C₂H₅ | Loss of the ethyl group |

| 130 | 115 | CH₃ | Loss of the methyl group |

| 130 | 87 | C₃H₇ | Cleavage of the thiolane ring |

| 130 | 69 | C₂H₅S | Cleavage involving the sulfur atom and ethyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. This information is fundamental for identifying functional groups and gaining insight into the conformational properties of the molecule, such as the trans orientation of the ethyl and methyl groups on the thiolane ring.

The spectra are generally analyzed by considering distinct regions corresponding to stretching, bending, and torsional vibrations. For "Thiolane, 2-ethyl-5-methyl, trans-", the key vibrational modes would be those associated with the alkane-like C-H bonds, the C-S bonds of the heterocyclic ring, and the skeletal vibrations of the five-membered ring.

Expected Vibrational Frequencies:

Based on data from related sulfur-containing heterocycles and alkyl-substituted alkanes, a set of expected vibrational frequencies can be compiled. researchgate.net The trans configuration of the substituents influences the symmetry of the molecule, which in turn affects the IR and Raman activity of certain modes. For instance, some vibrations that are IR-active may be Raman-inactive, and vice versa, providing crucial clues to the molecular geometry. elsevierpure.com

Detailed computational studies, often employing Density Functional Theory (DFT), are powerful tools for predicting vibrational spectra. elsevierpure.comresearchgate.net Such calculations for "Thiolane, 2-ethyl-5-methyl, trans-" would allow for a theoretical spectrum to be generated, which can aid in the assignment of experimental spectra should they become available. These theoretical models can also be used to predict the spectra of different conformers, such as the cis and trans isomers, highlighting the spectral differences that allow for their differentiation. researchgate.net

Below is a representative table of the expected primary vibrational modes and their approximate frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H Stretching (Aliphatic) | 2850-3000 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |

| CH₂ Scissoring | 1450-1470 | Bending vibration of the methylene groups in the ring and ethyl substituent. |

| CH₃ Bending | 1370-1380 & 1440-1460 | Asymmetric and symmetric bending of the methyl group. |

| C-C Stretching | 800-1200 | Skeletal vibrations of the carbon backbone. |

| C-S Stretching | 600-700 | Stretching vibrations of the carbon-sulfur bonds within the thiolane ring. |

| Ring Puckering/Deformation | < 400 | Low-frequency modes corresponding to the non-planar vibrations of the five-membered ring. |

This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual values for the target compound may vary.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

"Thiolane, 2-ethyl-5-methyl, trans-" is a chiral molecule, existing as a pair of enantiomers: (2R,5R) and (2S,5S). Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to determine the absolute configuration of such chiral substances. yale.eduwikipedia.org

ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the variation of optical rotation with wavelength. slideshare.netlibretexts.org An ECD spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption. youtube.com The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore.

Quantum Chemical Calculations: The theoretical ECD and ORD spectra for one of the enantiomers (e.g., the (2R,5R) form) would be calculated using time-dependent density functional theory (TD-DFT). nih.gov

Experimental Measurement: The experimental ECD or ORD spectrum of a synthesized or isolated sample of the compound would be recorded.

Comparison: The experimental spectrum would be compared to the calculated spectrum. A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the sample. nih.gov

This combination of computational and experimental methods provides a reliable means of establishing the absolute stereochemistry of chiral molecules. yale.edu

X-ray Crystallography for Solid-State Structural Determination (if suitable crystalline forms are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the exact conformation of the thiolane ring and its substituents.

For "Thiolane, 2-ethyl-5-methyl, trans-", a successful crystallographic analysis would unequivocally confirm:

The connectivity of the atoms.

The relative stereochemistry of the ethyl and methyl groups, confirming they are on opposite sides of the thiolane ring (trans configuration).

The conformation of the five-membered ring , which is typically found in a twisted or envelope conformation.

The absolute configuration of a single crystal from an enantiomerically pure sample.

The primary challenge for this technique lies in obtaining a single crystal of sufficient quality. As of now, the crystal structure for "Thiolane, 2-ethyl-5-methyl, trans-" does not appear to have been reported in the crystallographic databases. However, crystal structures of related substituted heterocyclic compounds have been determined, providing a basis for what might be expected. researchgate.netnih.gov Should a suitable crystal be grown, X-ray diffraction would provide the ultimate proof of its molecular architecture.

Computational Chemistry and Theoretical Modeling of Trans 2 Ethyl 5 Methylthiolane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trans-2-ethyl-5-methylthiolane. These methods provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules like trans-2-ethyl-5-methylthiolane. DFT methods are favored for their balance of computational cost and accuracy in predicting ground state properties.

By employing various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ), researchers can calculate a range of molecular properties. These include optimized molecular geometry, total energy, and the distribution of electronic charge. For trans-2-ethyl-5-methylthiolane, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. DFT can also be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Ground State Properties of trans-2-Ethyl-5-methylthiolane Calculated using DFT

| Property | Calculated Value (Representative) |

| Total Energy | Value in Hartrees |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Note: The values in this table are representative examples of what would be obtained from DFT calculations and are for illustrative purposes.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the five-membered thiolane ring and the presence of two stereocenters give rise to multiple possible conformations for trans-2-ethyl-5-methylthiolane. Understanding the conformational landscape is essential for comprehending its physical and chemical behavior.

Molecular Mechanics and Dynamics Simulations for Conformational Preferences

Molecular mechanics (MM) force fields offer an efficient way to explore the vast conformational space of flexible molecules. By representing the molecule as a collection of atoms connected by springs, MM methods can rapidly calculate the potential energy of different conformations.

Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms over time, provide a dynamic picture of the molecule's conformational behavior. MD simulations can reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent) and the timescales of conformational changes. For trans-2-ethyl-5-methylthiolane, these simulations would identify the most populated conformational states.

Identification of Stable Conformers and Interconversion Barriers

Following an initial exploration with MM and MD, the low-energy conformers of trans-2-ethyl-5-methylthiolane can be further optimized using higher-level quantum mechanical methods like DFT. This allows for the precise determination of their relative energies and geometric structures.

The thiolane ring can adopt various puckered conformations, such as the envelope and twist forms. The substituents (ethyl and methyl groups) can be in either pseudo-axial or pseudo-equatorial positions, leading to a number of distinct conformers for the trans isomer.

Transition state theory, combined with quantum chemical calculations, can be used to locate the transition state structures that connect these stable conformers. The energy difference between a stable conformer and a transition state represents the activation barrier for interconversion. This information is critical for understanding the dynamics of the molecule.

Table 2: Representative Relative Energies and Interconversion Barriers for Conformers of trans-2-Ethyl-5-methylthiolane

| Conformer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

| Conformer A (Global Minimum) | 0.00 | - |

| Conformer B | 1.5 | 5.2 (A to B) |

| Conformer C | 2.8 | 7.1 (A to C) |

Note: The values in this table are hypothetical and serve to illustrate the expected outputs of a conformational analysis.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical modeling is a powerful tool for predicting and interpreting spectroscopic data. For trans-2-ethyl-5-methylthiolane, computational methods can provide valuable insights into its NMR, vibrational, and chiroptical spectra.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). Comparing the calculated spectra for different conformers with experimental data can help in assigning the correct structure and conformation in solution.

Vibrational Frequencies

The vibrational (infrared and Raman) spectra of trans-2-ethyl-5-methylthiolane can be predicted by calculating the second derivatives of the energy with respect to the atomic positions. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretches, C-S stretches, and ring deformations.

Electronic Circular Dichroism (ECD) Spectra

Since trans-2-ethyl-5-methylthiolane is a chiral molecule, it will exhibit electronic circular dichroism (ECD). Time-dependent DFT (TD-DFT) calculations can be used to predict the ECD spectrum, which is the differential absorption of left and right circularly polarized light. The calculated ECD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the predicted spectrum with the experimental one, the absolute stereochemistry of the chiral centers can be determined.

Reaction Pathway Modeling and Transition State Calculations for Mechanistic Understanding

Understanding the formation, degradation, and reactivity of trans-2-ethyl-5-methylthiolane necessitates a detailed exploration of its potential reaction pathways. Computational chemistry provides powerful tools to model these transformations, offering insights into reaction mechanisms that are often difficult to probe experimentally.

Methodological Approach:

Reaction pathway modeling for trans-2-ethyl-5-methylthiolane would typically begin with the identification of plausible elementary reaction steps. These could include its formation from precursor molecules, conformational changes, or its decomposition into smaller fragments. For each proposed step, the geometric structures of the reactants, products, and, crucially, the transition state are optimized using quantum mechanical methods.

Density Functional Theory (DFT) is a widely used method for such calculations, offering a good balance between accuracy and computational cost. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is critical and would be benchmarked against experimental data for related compounds if available.

Transition State Theory:

A key objective is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. The structure of the TS provides a snapshot of the molecule at the peak of the energy barrier for a specific reaction step. Advanced algorithms are employed to search for and verify these transition state geometries. Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state, characterized by a single imaginary frequency along the reaction coordinate.

Illustrative Data for Theoretical Reaction Pathway Analysis:

While specific data for trans-2-ethyl-5-methylthiolane is unavailable, a hypothetical reaction pathway analysis is presented in the table below to illustrate the type of data generated from such studies. The reaction considered is a hypothetical ring-opening reaction.

| Parameter | Reactant (trans-2-ethyl-5-methylthiolane) | Transition State | Product (Hypothetical Ring-Opened Species) |

| Relative Energy (kcal/mol) | 0.0 | 45.2 | -15.8 |

| Key Geometric Parameter 1 (Å) | C-S bond length: 1.85 | C-S bond length: 2.50 | C-S bond broken |

| Key Geometric Parameter 2 (°) | C-S-C bond angle: 93.4 | C-S-C bond angle: 75.1 | N/A |

| Imaginary Frequency (cm⁻¹) | N/A | -350.4 | N/A |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for trans-2-ethyl-5-methylthiolane.

This type of detailed energetic and geometric data provides a deep mechanistic understanding of how the molecule transforms from one state to another.

Molecular Docking and Interaction Studies (if relevant for specific theoretical applications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often associated with drug discovery and the interaction of small molecules with biological macromolecules like proteins or DNA, its principles can be applied to understand the non-covalent interactions of trans-2-ethyl-5-methylthiolane in various contexts.

Relevance and Applications:

For a compound like trans-2-ethyl-5-methylthiolane, molecular docking could be relevant in several theoretical applications:

Material Science: Understanding how it interacts with surfaces or within a polymer matrix.

Environmental Chemistry: Predicting its binding affinity to soil components or atmospheric particles.

Flavor and Fragrance Chemistry: Investigating its interaction with olfactory receptors, which are proteins. Although this falls into a biological context, the focus here is on the theoretical prediction of binding.

Methodological Approach:

The process involves defining a receptor (the larger molecule or surface) and a ligand (trans-2-ethyl-5-methylthiolane). The conformational space of the ligand is explored, and various orientations and positions within the receptor's binding site are sampled. A scoring function is then used to estimate the binding affinity for each pose, typically reported in units of energy (e.g., kcal/mol). Lower binding energies generally indicate more favorable interactions.

The types of interactions that can be modeled include:

Van der Waals forces: Arising from temporary fluctuations in electron density.

Electrostatic interactions: Including hydrogen bonds and dipole-dipole interactions. The polar C-S bond in the thiolane ring would be of particular interest.

Hydrophobic interactions: The ethyl and methyl groups would likely participate in such interactions.

Illustrative Data for Theoretical Molecular Docking:

The following table provides a hypothetical example of molecular docking results for trans-2-ethyl-5-methylthiolane with a generic receptor binding pocket, illustrating the kind of data that would be generated.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -5.8 |

| Key Interacting Residues (Hypothetical Receptor) | PHE 25, LEU 45, TRP 112 |

| Type of Interaction | Hydrophobic, Van der Waals |

| Hydrogen Bonds | None |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for trans-2-ethyl-5-methylthiolane.

These computational studies, while theoretical, provide invaluable predictions and a molecular-level understanding that can guide experimental work and the development of applications for trans-2-ethyl-5-methylthiolane.

Mechanistic Organic Chemistry and Reactivity Studies of the Thiolane Ring System

Stereospecificity and Stereoselectivity in Ring-Opening and Ring-Closing Reactions

The formation and cleavage of the thiolane ring are processes where stereochemistry plays a crucial role. The trans configuration of the ethyl and methyl groups in the target molecule is a direct outcome of the stereocontrol exerted during ring-closure reactions.

Ring-Closing Reactions: The synthesis of 2,5-disubstituted thiolanes, including the trans-2-ethyl-5-methyl derivative, can be achieved through various intramolecular cyclization strategies. A common approach involves the intramolecular nucleophilic substitution of a halo-thiol, such as 7-mercapto-4-nonyl tosylate or a related halide. The stereochemical outcome of this SN2 cyclization is highly dependent on the stereochemistry of the starting material. To achieve the trans product, the precursor acyclic molecule must possess the appropriate stereocenters that, upon backside attack of the thiolate, lead to the desired relative stereochemistry.

Another powerful method for constructing substituted thiolane rings involves radical cyclization. researchgate.net These reactions, often initiated by photolysis or a radical initiator, proceed through the intramolecular addition of a carbon-centered radical onto a sulfur-containing functional group, or a sulfur-centered radical onto a double bond. The stereoselectivity of these cyclizations is governed by the transition state geometries, which tend to favor the formation of the thermodynamically more stable trans-disubstituted product to minimize steric interactions between the substituents. researchgate.net

Ring-Opening Reactions: Ring-opening of the thiolane ring is less common than for its oxygen-containing counterpart, tetrahydrofuran (B95107), due to the lower ring strain and the different nature of the sulfur heteroatom. However, reactions that lead to C-S bond cleavage can be induced under specific conditions, such as with certain organometallic reagents or in desulfurization reactions. For instance, treatment with Raney Nickel typically leads to complete desulfurization and the formation of the corresponding alkane, in this case, 3-methylnonane. The stereochemical information at the C2 and C5 positions is lost in this particular reaction. Ring-opening can also be part of more complex rearrangements, often initiated by reactions at the sulfur atom.

Reactions at the Sulfur Heteroatom: Oxidation and Alkylation Pathways

The lone pairs of electrons on the sulfur atom make it the primary site for electrophilic attack. Oxidation and alkylation are fundamental reactions of thiolanes and other sulfides.

The oxidation of the sulfide (B99878) in trans-2-ethyl-5-methylthiolane to a sulfoxide (B87167) and subsequently to a sulfone is a common and important transformation. acsgcipr.org

Reaction Pathways: The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. organic-chemistry.org The first oxidation step yields the corresponding sulfoxide, trans-2-ethyl-5-methylthiolane-1-oxide. Due to the creation of a new stereocenter at the sulfur atom, a mixture of diastereomeric sulfoxides (syn and anti to the ring substituents) can be formed. The stereochemical outcome is influenced by the directing effects of the existing substituents and the steric approach of the oxidant. Generally, the oxidant will approach from the less hindered face of the thiolane ring.

Further oxidation of the sulfoxide leads to the formation of the sulfone, trans-2-ethyl-5-methylthiolane-1,1-dioxide. organic-chemistry.orgyoutube.com This second oxidation step is generally slower than the first. youtube.com Careful control of reaction conditions, such as the stoichiometry of the oxidant and the temperature, is necessary to selectively stop the reaction at the sulfoxide stage. acsgcipr.orgresearchgate.net

Kinetics and Thermodynamics: While specific kinetic data for trans-2-ethyl-5-methylthiolane is not available, general principles of sulfide oxidation apply. The first oxidation to the sulfoxide is kinetically more facile than the oxidation of the electron-poorer sulfoxide to the sulfone. youtube.com The rate of oxidation can be influenced by the solvent and the presence of catalysts. For example, metal catalysts are often employed to activate hydrogen peroxide for these transformations. organic-chemistry.org

The table below summarizes typical conditions for the selective oxidation of sulfides to sulfoxides or sulfones, which are applicable to trans-2-ethyl-5-methylthiolane.

| Transformation | Typical Oxidizing Agent(s) | Typical Conditions | Product | Reference |

| Sulfide to Sulfoxide | 1 equivalent of m-CPBA or H₂O₂ | Low temperature (e.g., 0 °C to rt) | trans-2-Ethyl-5-methylthiolane-1-oxide | organic-chemistry.org |

| Sulfide to Sulfone | >2 equivalents of m-CPBA or H₂O₂ | Room temperature or heating | trans-2-Ethyl-5-methylthiolane-1,1-dioxide | organic-chemistry.orgyoutube.com |

| Selective Sulfide to Sulfoxide | NaIO₄ | Aqueous methanol | trans-2-Ethyl-5-methylthiolane-1-oxide | acsgcipr.org |

| Selective Sulfide to Sulfone | H₂O₂ with Niobium Carbide catalyst | Room temperature | trans-2-Ethyl-5-methylthiolane-1,1-dioxide | organic-chemistry.org |

The sulfur atom of trans-2-ethyl-5-methylthiolane can act as a nucleophile, attacking alkyl halides or other electrophiles to form ternary salts known as sulfonium (B1226848) salts. youtube.com

Formation: The reaction typically involves treating the thiolane with an alkylating agent, such as methyl iodide or ethyl bromide, via an SN2 mechanism. This results in the formation of a S-alkyl-2-ethyl-5-methylthiolanium salt. The reaction creates a new stereocenter at the sulfur atom, and the stereochemical outcome depends on the direction of attack of the electrophile.

Reactivity of Sulfonium Salts: Sulfonium salts are versatile intermediates in organic synthesis. The attached alkyl group (R) can be transferred to other nucleophiles, making the sulfonium salt an effective alkylating agent. youtube.com Furthermore, they can undergo elimination reactions (if a β-hydrogen is present) or be used in ylide formation, significantly expanding the synthetic utility of the original thiolane.

Reactions at the Carbon Backbone: Functionalization and Derivatization

While the sulfur atom is the most reactive site, the carbon skeleton of the thiolane ring can also undergo functionalization, although this is generally more challenging.

Direct electrophilic substitution on the C-H bonds of the thiolane ring is difficult due to the low reactivity of alkanes. However, functionalization can be achieved by introducing activating groups. For example, α-halogenation can occur under radical conditions (see 5.3.2).

Nucleophilic substitution reactions require the presence of a leaving group on the carbon backbone. Such reactions would typically be performed on derivatives of trans-2-ethyl-5-methylthiolane, for example, a hydroxylated or halogenated analogue. The stereochemical outcome of these SN2 reactions would be inversion of configuration at the reacting carbon center. The presence of the sulfur atom can sometimes influence these reactions through neighboring group participation, potentially leading to retention of stereochemistry via a transient episulfonium ion intermediate.

Radical reactions provide a viable pathway for functionalizing the C-H bonds of the thiolane ring. researchgate.net

Reaction Pathways: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom onto the carbon backbone. The regioselectivity of this reaction is determined by the stability of the resulting carbon-centered radical. In the thiolane ring, radicals at the α-position (C2 and C5) are stabilized by the adjacent sulfur atom through electron donation from one of its lone pairs.

Regioselectivity: For trans-2-ethyl-5-methylthiolane, radical abstraction of a hydrogen atom would preferentially occur at the C2 or C5 positions due to this α-stabilization effect. Between these two positions, the tertiary C-H bond at C5 is generally more reactive towards radical abstraction than the secondary C-H bond at C2. Therefore, radical reactions are expected to show a preference for functionalization at the C5 position.

The stereochemical outcome of subsequent trapping of this radical intermediate by a reagent would likely result in a mixture of diastereomers, as the incoming reagent can attack from either face of the planar radical center.

Kinetic and Thermodynamic Investigations of Key Transformations

No specific kinetic or thermodynamic data for transformations involving Thiolane, 2-ethyl-5-methyl, trans- were found in the reviewed scientific literature. Research on the thermal decomposition, ring-opening reactions, oxidation, or other chemical transformations of this specific molecule, which would provide rate constants, activation energies, and enthalpy or entropy changes, does not appear to have been published.

To illustrate the type of data that would be relevant, a hypothetical data table is presented below. It is important to emphasize that the values in this table are for illustrative purposes only and are not based on experimental data for Thiolane, 2-ethyl-5-methyl, trans- .

Hypothetical Kinetic and Thermodynamic Data for Transformations of a Substituted Thiolane

| Transformation Type | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

| Oxidation to Sulfoxide | H₂O₂, Acetic Acid, 25 °C | Data not available | Data not available | Data not available |

| Oxidation to Sulfone | m-CPBA, CH₂Cl₂, 0 °C | Data not available | Data not available | Data not available |

| Ring-Opening Polymerization | Acid Catalyst, 100 °C | Data not available | Data not available | Data not available |

| Thermal Decomposition | > 300 °C | Data not available | Data not available | Data not available |

Role as a Chiral Ligand or Substrate in Organometallic Catalysis and Stereocontrol

The use of chiral sulfur-containing compounds as ligands in asymmetric catalysis is a well-established field. However, a specific investigation into the application of Thiolane, 2-ethyl-5-methyl, trans- as a chiral ligand or substrate in organometallic catalysis has not been reported in the scientific literature. The stereochemistry of the trans configuration at the 2 and 5 positions of the thiolane ring presents a chiral structure, which, in principle, could be exploited for stereocontrol in catalytic reactions.

Potential applications could include its use as a ligand for transition metals in reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The sulfur atom could coordinate to a metal center, and the chiral environment created by the ethyl and methyl substituents could influence the stereochemical outcome of the reaction.

Below is a hypothetical table illustrating the kind of research findings that would be relevant to this section, were they available for Thiolane, 2-ethyl-5-methyl, trans- .

Hypothetical Application of a Chiral Thiolane Ligand in Asymmetric Catalysis

| Catalytic Reaction | Metal Center | Substrate | Product | Enantiomeric Excess (ee) (%) |

| Asymmetric Hydrogenation | Rhodium (Rh) | Acetophenone | 1-Phenylethanol | Data not available |

| Asymmetric Hydrosilylation | Platinum (Pt) | Styrene | (1-Phenylethyl)silane | Data not available |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Palladium (Pd) | 1,3-Diphenylallyl acetate | Alkylated product | Data not available |

Advanced Applications As a Chiral Building Block in Complex Organic Synthesis

Precursor for Stereodefined Heterocyclic Compounds and Natural Product Synthesis

The rigid, stereochemically defined structure of chiral 2,5-disubstituted thiolanes makes them valuable starting points for synthesizing other complex heterocyclic systems and natural products. The thiolane ring can be manipulated or used as a template to transfer its chirality to a new molecule.

Researchers have demonstrated that dihydro- and tetrahydrothiophenes, the core of the title compound, are exceptionally versatile intermediates. They can be transformed into other important chemical structures like thiophenes, dienes, and molecules featuring challenging vicinal quaternary carbon centers. researchgate.net This versatility allows chemists to use a single, well-defined chiral starting material to access a wide array of complex targets.

In one specific application, a chiral thiolane was employed for the asymmetric synthesis of an epoxide, achieving a 64% enantiomeric excess of the trans-epoxide product. umsl.edu Epoxides are highly valuable intermediates in organic synthesis due to their reactivity, serving as precursors to a variety of functional groups and more complex molecular frameworks. The use of a thiolane-based reagent to induce chirality in the epoxide highlights its role as a foundational building block for creating other stereodefined molecules.

Chiral Auxiliary in Asymmetric Inductions

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it is removed. While the use of simple 2,5-dialkylthiolanes as detachable auxiliaries is an emerging area, the principle has been demonstrated.

In a notable study, a stable adduct formed between a chiral thiolane and a chloronium source was shown to induce enantioselectivity in the 1,2-dichlorination of alkenes. thieme-connect.com Although the enantiomeric excess achieved was modest (up to 14% ee), the experiment confirmed that the chiral thiolane environment could influence the stereochemical pathway of the reaction. thieme-connect.com This work provides a proof-of-concept that the specific geometry of the thiolane ring can serve to guide the approach of reagents in a stereoselective manner, a fundamental requirement for a chiral auxiliary. Further development in this area could lead to more efficient and selective thiolane-based auxiliaries for a variety of chemical transformations.

Ligand in Asymmetric Metal-Catalyzed Transformations

Perhaps the most significant application of the chiral thiolane scaffold is its use as a ligand in asymmetric metal-catalyzed reactions. In this role, the sulfur atom of the thiolane ring coordinates to a metal center (e.g., rhodium, palladium, gold), creating a chiral environment that forces a reaction to proceed with a specific stereochemical outcome. The C2-symmetry of trans-2,5-disubstituted thiolanes is particularly advantageous, as it reduces the number of possible competing reaction pathways, often leading to higher enantioselectivity.

A prime example involves the synthesis of novel chiral bis(phosphinite) ligands built upon a trans-2,5-tetrahydrothiophenedimethanol backbone. These ligands, when complexed with rhodium, were effective catalysts for the asymmetric hydrogenation of prochiral olefins like methyl α-acetamidocinnamate. thieme-connect.comntu.edu.tw This reaction is a benchmark for testing the effectiveness of chiral catalysts, and the thiolane-based ligands provided products with significant enantioselectivity.

The general utility of tetrahydrothiophene (B86538) (THT) as a ligand is well-established, often used in commercially available gold and rhodium precursors like AuCl(tht) and RhCl3(tht)3 to stabilize the metal complexes. acs.org By replacing the simple, achiral THT with a C2-symmetric substituted thiolane, chemists can transform an achiral metal catalyst into a powerful tool for asymmetric synthesis.

Intermediate in the Formation of Novel Materials and Specialty Chemicals

The unique properties of the thiolane ring and its derivatives also position them as intermediates in the creation of advanced materials and specialty chemicals. While the direct incorporation of "Thiolane, 2-ethyl-5-methyl, trans-" into materials is not widely documented, its structural analogs play key roles.

The oxidized form of the parent ring, tetrahydrothiophene 1,1-dioxide (sulfolane), is a high-performance industrial solvent used in applications such as purifying gas streams and as an electrolyte solvent in batteries and capacitors. wikipedia.org This demonstrates the industrial relevance of the core heterocyclic structure.

More advanced applications lie in the field of organic electronics. Polythiophenes, which are polymers made of linked thiophene (B33073) rings, are among the most studied conductive polymers. wikipedia.org The synthesis of these materials often involves 2,5-disubstituted thiophene precursors. acs.org Recently, research has focused on poly[(3-alkylthio)thiophene]s, where alkylthio side chains are attached to the polymer backbone. ntu.edu.tw These sulfur-containing side chains influence the polymer's molecular packing and electronic properties, which are critical for performance in devices like organic field-effect transistors (OFETs). ntu.edu.tw This highlights how the strategic placement of sulfur-containing moieties, akin to the thiolane structure, is a key design element in the development of functional organic materials.

Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies in Catalysis

The systematic modification of a ligand's structure to understand how changes affect catalytic activity and selectivity—known as a structure-reactivity relationship study—is a cornerstone of modern catalyst development. The C2-symmetric 2,5-disubstituted thiolane skeleton provides an excellent and rigid platform for such studies.

In the development of chiral bis(phosphinite) ligands from a tetrahydrothiophene backbone for asymmetric hydrogenation, researchers synthesized a series of analogs by varying the substituent groups on the phosphorus atoms (e.g., phenyl, 3,5-dimethylphenyl, 3,5-di-tert-butylphenyl). thieme-connect.comntu.edu.tw By testing each of these ligands under identical catalytic conditions, they could directly correlate changes in the ligand's steric and electronic properties with the resulting enantioselectivity of the hydrogenation product.

For instance, the study could reveal that a bulkier substituent on the phosphorus atoms creates a more defined chiral pocket around the metal center, leading to higher enantiomeric excess. This iterative process of design, synthesis, and testing allows for the fine-tuning of the catalyst's performance and provides fundamental insights into the mechanism of asymmetric induction, guiding the future design of even more effective catalysts.

Environmental Fate and Abiotic Degradation Mechanisms Academic Perspective

Oxidative Degradation in Simulated Environmental Matrices

The oxidative degradation of "Thiolane, 2-ethyl-5-methyl, trans-" in the environment is primarily driven by reactions with atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O₃).

Reaction with Hydroxyl Radicals (•OH): As mentioned previously, the gas-phase reaction with •OH radicals is expected to be the dominant atmospheric loss process for this compound. The rate of this reaction is a critical parameter for determining its atmospheric lifetime. While a specific rate constant for "Thiolane, 2-ethyl-5-methyl, trans-" is not documented, data for analogous compounds can provide an estimate. For instance, theoretical studies on the reaction of •OH with tetrahydrothiophene (B86538) have been conducted to understand the kinetics and mechanism of this reaction class bohrium.com. The reaction proceeds mainly through H-atom abstraction, leading to the formation of a radical intermediate which is subsequently oxidized.

Reaction with Ozone (O₃): Saturated alkyl sulfides are known to react with ozone in both the gas and aqueous phases. This reaction typically leads to the oxidation of the sulfur atom, initially forming the corresponding sulfoxide (B87167) and subsequently the sulfone. Therefore, the ozonolysis of "Thiolane, 2-ethyl-5-methyl, trans-" is expected to yield trans-2-ethyl-5-methylthiolane-1-oxide and trans-2-ethyl-5-methylthiolane-1,1-dione. The rate of ozonolysis for saturated sulfides is generally slower than their reaction with •OH radicals, suggesting that ozonolysis may be a secondary but still significant degradation pathway in ozone-rich environments.

The table below presents hypothetical degradation products based on known oxidative pathways for similar sulfur compounds.

| Oxidant | Proposed Degradation Products |

| •OH | trans-2-ethyl-5-methylthiolane-1-oxide, trans-2-ethyl-5-methylthiolane-1,1-dione, ring-opened carbonyl compounds |

| O₃ | trans-2-ethyl-5-methylthiolane-1-oxide, trans-2-ethyl-5-methylthiolane-1,1-dione |

Hydrolytic Stability and Transformation Pathways

Thioethers, such as "Thiolane, 2-ethyl-5-methyl, trans-", are generally considered to be stable towards hydrolysis under neutral environmental conditions (pH 7). The carbon-sulfur bond is not readily cleaved by water. However, under strongly acidic or basic conditions, hydrolysis can be facilitated.

The presence of the alkyl substituents (ethyl and methyl groups) on the thiolane ring is not expected to significantly alter its inherent hydrolytic stability. There are no functional groups within the molecule that would be particularly susceptible to hydrolysis under typical environmental pH ranges (pH 5-9). Therefore, hydrolysis is not considered a major abiotic degradation pathway for "Thiolane, 2-ethyl-5-methyl, trans-" in most natural aquatic environments.

It is important to note that while direct hydrolysis may be slow, other transformation pathways in aqueous environments, such as microbial degradation, could be significant. However, these biotic processes are outside the scope of this academic perspective on abiotic degradation.

Stereochemical Persistence and Transformation during Environmental Processes

"Thiolane, 2-ethyl-5-methyl, trans-" is a chiral molecule, existing as a pair of enantiomers: (2R,5S)-2-ethyl-5-methylthiolane and (2S,5R)-2-ethyl-5-methylthiolane. The stereochemistry of chiral pollutants can significantly influence their environmental fate, as degradation processes can be stereoselective.

During abiotic degradation, the stereochemical integrity of the molecule may or may not be preserved.

Oxidation at the Sulfur Atom: The oxidation of the sulfur atom to form a sulfoxide introduces a new stereocenter. This can result in the formation of diastereomers. For example, the oxidation of a single enantiomer of "Thiolane, 2-ethyl-5-methyl, trans-" can lead to two diastereomeric sulfoxides. Environmental oxidation processes are often not highly stereoselective unless mediated by a chiral catalyst or surface, but some degree of selectivity cannot be ruled out. The further oxidation of the sulfoxide to the achiral sulfone would eliminate this newly created stereocenter.

Reactions at the Chiral Carbons: Abiotic reactions that involve the breaking of bonds at the chiral centers (C2 and C5) could lead to racemization or epimerization (conversion to the cis-isomer). However, the primary atmospheric degradation pathway, H-atom abstraction, is more likely to occur at the hydrogens on the carbons adjacent to the sulfur, which are the chiral centers. If the resulting radical intermediate is planar, subsequent reactions could lead to a mixture of stereoisomers.

The persistence of a specific enantiomer over another in the environment is a phenomenon known as enantiomeric fractionation. While this is more commonly observed in biotic degradation processes, abiotic processes occurring in a chiral environmental matrix (e.g., on the surface of certain minerals) could potentially exhibit some degree of enantioselectivity. However, there is currently no specific research available on the stereochemical persistence and transformation of "Thiolane, 2-ethyl-5-methyl, trans-" during environmental processes. The study of the stereoselective fate of chiral sulfur compounds is an active area of research in environmental chemistry.

Future Research Directions and Emerging Avenues for Thiolane Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in modern organic synthesis. For Thiolane, 2-ethyl-5-methyl, trans- , the key challenge lies in developing synthetic routes that selectively yield the trans isomer over its cis counterpart. While methods for synthesizing substituted five-membered rings exist, future research should focus on novel strategies that offer high diastereoselectivity, yield, and operational simplicity.

Current asymmetric synthesis of chiral tertiary thiols and their derivatives often relies on stereospecific substitution reactions, which are more suited for secondary thiol derivatives beilstein-journals.org. The synthesis of tertiary centers, such as those that would be precursors to highly substituted thiolanes, remains a significant challenge beilstein-journals.org. Future methodologies could adapt existing stereoselective approaches, such as those used for analogous oxygen-containing heterocycles like tetrahydrofurans nih.gov. For instance, the addition of titanium enolates to γ-lactol derivatives has shown promise in controlling the stereochemistry of 2,5-disubstituted tetrahydrofurans, with the diastereomeric ratio being highly dependent on the choice of reagents nih.gov.

Another promising approach is the intramolecular cyclization of specifically configured precursors. S_N2-type displacement of a leaving group by a sulfur nucleophile is a classic strategy for forming C-S bonds with inversion of stereochemistry beilstein-journals.org. Designing a linear precursor with appropriate stereocenters that, upon cyclization, yields the desired trans product is a key goal.

Future research could explore the following areas:

Catalytic Asymmetric Synthesis: Employing novel chiral catalysts to direct the formation of the thiolane ring from achiral or racemic starting materials.

Substrate-Controlled Synthesis: Designing linear precursors where existing stereocenters dictate the stereochemical outcome of the cyclization step.

Enzymatic Resolutions: Using biocatalysts, such as ketoreductases (KREDs), to selectively react with one enantiomer of a racemic intermediate, enabling the separation and synthesis of enantiopure products, a strategy that has been successful for other cyclobutanol (B46151) systems nih.gov.

| Synthetic Strategy | Description | Potential Advantages for trans-Thiolane Synthesis | Key Research Challenges |

| Catalytic Asymmetric Cyclization | Use of a chiral metal complex or organocatalyst to induce stereoselectivity during the ring-forming step from an acyclic precursor. | High atom economy; potential for high enantiomeric and diastereomeric excess. | Catalyst design and optimization; identifying suitable acyclic precursors. |

| Substrate-Controlled Diastereoselective Cyclization | Synthesis of a linear precursor with defined stereocenters that thermodynamically or kinetically favors the formation of the trans cyclic product. | Predictable stereochemical outcome based on precursor design; leverages established stereoselective reactions. | Multi-step synthesis of the required linear precursor; ensuring high stereoselectivity in the key cyclization step. |

| Mitsunobu Reaction with Stereoinversion | Utilizing a chiral alcohol precursor and a thiol acid under Mitsunobu conditions to form the C-S bond with complete inversion of configuration beilstein-journals.org. | Well-established reaction; predictable stereochemical inversion. | Preparation of the chiral alcohol precursor; potential for side reactions. |

| Intramolecular Thiol-Ene Reaction | Photochemical or radical-initiated cyclization of an unsaturated thiol precursor. This has been used effectively in flow synthesis for other sulfur heterocycles nih.gov. | Mild reaction conditions; high functional group tolerance. | Control of regioselectivity and stereoselectivity in the cyclization of an appropriately substituted precursor. |

Exploration of Unprecedented Reactivity Patterns of the Thiolane Moiety

The reactivity of simple thiols and thioethers is well-documented, encompassing nucleophilic substitution, deprotonation to form highly nucleophilic thiolates, and oxidation to various states (disulfides, sulfoxides, and sulfones) masterorganicchemistry.comyoutube.com. However, the specific substitution pattern and stereochemistry of Thiolane, 2-ethyl-5-methyl, trans- could give rise to novel and unexplored reactivity.

Future investigations should focus on how the steric hindrance imposed by the ethyl and methyl groups influences the accessibility and nucleophilicity of the sulfur atom's lone pairs youtube.com. This could lead to unique selectivity in reactions compared to less substituted thiolanes. For example, the steric environment might favor certain oxidation or alkylation products over others.

Key areas for exploration include:

Stereoselective Oxidation: Investigating the oxidation of the thiolane sulfur to a chiral sulfoxide (B87167). The directing influence of the trans-configured alkyl groups could lead to high diastereoselectivity in the formation of one sulfoxide diastereomer.

Ring-Opening Reactions: Exploring conditions that could lead to selective ring-opening of the thiolane, providing access to functionalized acyclic sulfur compounds.

Deprotonation and Nucleophilic Reactivity: While thiolates are excellent nucleophiles, the steric bulk around the sulfur in the deprotonated form of trans-2-ethyl-5-methylthiolane may temper its reactivity or alter its reaction pathways, potentially favoring E2 elimination over S_N2 substitution in certain cases masterorganicchemistry.com.

Coordination Chemistry: Studying the interaction of the thiolane sulfur atom with metal centers. The specific steric and electronic properties could result in novel ligand behavior and catalytic applications. The sulfur can act as a nucleophile, coordinating to electrophiles like boranes or carbocations youtube.com.

| Reaction Type | Standard Thiol Reactivity | Predicted Influence of trans-2-ethyl-5-methyl Substitution | Potential Unprecedented Outcome |

| Alkylation (S_N2) | Thiolates are excellent nucleophiles for S_N2 reactions with alkyl halides masterorganicchemistry.comyoutube.com. | Increased steric hindrance around the sulfur atom may slow reaction rates. | Enhanced selectivity for less sterically demanding electrophiles; potential shift towards elimination pathways. |

| Oxidation | Thiols can be oxidized to disulfides, and thioethers to sulfoxides and sulfones masterorganicchemistry.com. | The trans substituents could stereochemically direct the approach of an oxidant. | Highly diastereoselective synthesis of a single sulfoxide isomer. |

| Ring-Opening | Requires harsh conditions for saturated thioethers. | Substituents may activate adjacent C-H bonds for functionalization, leading to novel ring-opening cascades. | Access to stereodefined, functionalized acyclic thiols not easily prepared by other means. |